molecular formula C9H13BrN2O3 B11790802 Tert-butyl ((5-bromooxazol-2-YL)methyl)carbamate CAS No. 1454907-17-5

Tert-butyl ((5-bromooxazol-2-YL)methyl)carbamate

Katalognummer: B11790802
CAS-Nummer: 1454907-17-5
Molekulargewicht: 277.11 g/mol
InChI-Schlüssel: AUMPODNYBPGJOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromooxazole under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Analyse Chemischer Reaktionen

Tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Wirkmechanismus

The mechanism of action of tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate: This compound has a similar structure but contains a thiazole ring instead of an oxazole ring.

    Tert-butyl ((5-bromopyrimidin-2-yl)methyl)carbamate: This compound features a pyrimidine ring in place of the oxazole ring.

    Tert-butyl ((5-bromoimidazol-2-yl)methyl)carbamate: This compound has an imidazole ring instead of an oxazole ring.

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Eigenschaften

CAS-Nummer

1454907-17-5

Molekularformel

C9H13BrN2O3

Molekulargewicht

277.11 g/mol

IUPAC-Name

tert-butyl N-[(5-bromo-1,3-oxazol-2-yl)methyl]carbamate

InChI

InChI=1S/C9H13BrN2O3/c1-9(2,3)15-8(13)12-5-7-11-4-6(10)14-7/h4H,5H2,1-3H3,(H,12,13)

InChI-Schlüssel

AUMPODNYBPGJOM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=NC=C(O1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.